Ethyl 2-((4-chloropyridin-2-yl)thio)acetate

Medicinal Chemistry Agrochemical Synthesis Building Block Selection

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346707-71-8) is a heterocyclic thioether-ester building block featuring a 4-chloropyridin-2-yl moiety linked via a sulfur atom to an ethyl acetate group (C₉H₁₀ClNO₂S, MW 231.70 g/mol). The compound is typically supplied as a colorless to pale yellow liquid with commercial purities of 95% (AKSci) and 98% (Leyan, MolCore).

Molecular Formula C9H10ClNO2S
Molecular Weight 231.70 g/mol
CAS No. 1346707-71-8
Cat. No. B11878137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-chloropyridin-2-yl)thio)acetate
CAS1346707-71-8
Molecular FormulaC9H10ClNO2S
Molecular Weight231.70 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=CC(=C1)Cl
InChIInChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
InChIKeyRGKUZEZQHXSHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346707-71-8) – Core Identity and Comparative Positioning as a Heterocyclic Thioether Building Block


Ethyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346707-71-8) is a heterocyclic thioether-ester building block featuring a 4-chloropyridin-2-yl moiety linked via a sulfur atom to an ethyl acetate group (C₉H₁₀ClNO₂S, MW 231.70 g/mol) . The compound is typically supplied as a colorless to pale yellow liquid with commercial purities of 95% (AKSci) and 98% (Leyan, MolCore) . Its structure combines three synthetically addressable functionalities—the chlorine atom at the pyridine 4-position for nucleophilic aromatic substitution, the thioether linkage for oxidation to sulfoxide/sulfone, and the ethyl ester for hydrolysis or transesterification—making it a versatile intermediate for medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate with Structural Analogs Fails: The Critical Interplay of Ester Chain Length and Chlorine Substitution


Within the 4-chloropyridin-2-yl thioether ester series, seemingly conservative structural modifications produce large shifts in molecular weight, lipophilicity, and physical form that can alter reaction kinetics, solubility in multi-step sequences, and downstream purification behavior . Replacing the ethyl ester with a methyl ester (CAS 1346809-16-2; MW 217.67 g/mol) lowers steric bulk and slightly reduces logP, while extending to a propanoate homolog (CAS 1346707-75-2; MW 245.73 g/mol) increases both molecular weight and conformational flexibility—differences that can affect crystallization, chromatography retention, and coupling efficiency in library synthesis . Removing the 4-chloro substituent altogether changes the electronic character of the pyridine ring and eliminates a key synthetic handle for downstream diversification . Generic substitution without quantitative justification therefore risks altered reactivity, lower yields, and compromised reproducibility in established synthetic protocols [1].

Quantitative Differentiation Evidence for Ethyl 2-((4-chloropyridin-2-yl)thio)acetate: Head-to-Head Comparison with Closest Structural Analogs


Molecular Weight and Ester Steric Bulk: Ethyl vs. Methyl vs. Propanoate Analogs

The ethyl ester of 2-((4-chloropyridin-2-yl)thio)acetate (MW 231.70 g/mol) occupies an intermediate position between the methyl ester analog (CAS 1346809-16-2, MW 217.67 g/mol, ΔMW = –14.03 g/mol) and the propanoate homolog (CAS 1346707-75-2, MW 245.73 g/mol, ΔMW = +14.03 g/mol) . This 6.1% difference in molecular weight relative to the methyl ester influences physical form (the ethyl ester is a liquid; the acid form CAS 10351-19-6 is a solid, mp 251–255 °C dec.) and affects chromatographic retention (the ethyl ester is expected to exhibit intermediate Rf values between the methyl and propanoate esters under given solvent conditions) . The ethyl ester provides a balance between sufficient steric protection of the carbonyl to minimize premature hydrolysis during nucleophilic aromatic substitution at the 4-chloro position and sufficient lability for smooth deprotection to the carboxylic acid when desired .

Medicinal Chemistry Agrochemical Synthesis Building Block Selection

Commercial Purity Benchmarking: 95% vs. 98% Specification Across Suppliers

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is available at two commercial purity tiers: 95% (AKSci Catalog 5163DU, CAS 1346707-71-8) and 98% (Leyan Product No. 1803790; MolCore NLT 98%) . By comparison, the methyl ester analog (CAS 1346809-16-2) is offered at 98% purity (Leyan Product No. 1803798) . The availability of a 98% grade for the ethyl ester, matching the highest common specification for the methyl analog, ensures that researchers can procure the compound at purity levels suitable for late-stage intermediate use without requiring additional in-house purification . The 95% grade offers a cost-advantaged option for early-stage discovery where slight impurity carry-through is tolerable.

Procurement Quality Control Reproducibility

4-Chloro Substituent as a Synthetic Diversification Handle Compared to Non-Chlorinated Analog

The 4-chloro substituent on the pyridine ring of the target compound provides a site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions that is entirely absent in the non-chlorinated analog Ethyl 2-(pyridin-2-ylthio)acetate (CAS 28856-92-0, C₉H₁₁NO₂S, MW 197.26 g/mol) . While the non-chlorinated analog has been employed as a building block in the synthesis of 2-(pyridin-2-yl)pyrimidine derivatives with anti-fibrotic activity (evaluated against HSC-T6 cells), the presence of the chlorine atom in the target compound enables additional diversification strategies—including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann-type etherification—that are not accessible with the dechlorinated scaffold . The chlorine also withdraws electron density from the pyridine ring, lowering its pKa and altering its hydrogen-bonding capacity, which can modulate biological target engagement in ways distinct from the non-halogenated core .

Nucleophilic Aromatic Substitution Cross-Coupling Library Synthesis

Ester Hydrolysis Rate Differentiation: Ethyl Ester Kinetic Profile vs. Methyl Ester

The ethyl ester of 2-((4-chloropyridin-2-yl)thio)acetate is expected to undergo both chemical and enzymatic hydrolysis more slowly than the methyl ester analog under identical conditions, based on well-established structure-reactivity relationships for aliphatic esters [1]. The increased steric bulk of the ethoxy group relative to methoxy (Taft Es parameter: –0.07 for OEt vs. 0.00 for OMe) retards nucleophilic attack at the carbonyl carbon, resulting in a hydrolysis half-life under basic conditions (e.g., 0.1 M NaOH, 25 °C) that is approximately 1.5–2.0× longer for the ethyl ester compared to the methyl ester [2]. This differential hydrolysis rate is relevant when the compound is used as a protected carboxylate synthon in multi-step sequences where premature ester cleavage must be avoided, or conversely, when the carboxylic acid is the desired downstream intermediate and controlled deprotection is needed [3].

Prodrug Design Controlled Release Metabolic Stability

Predicted Lipophilicity Trend: ClogP Differential Between Ethyl Ester and Carboxylic Acid

The ethyl ester form of 2-((4-chloropyridin-2-yl)thio)acetate is predicted to be substantially more lipophilic than the corresponding free carboxylic acid (CAS 10351-19-6), based on the contribution of the ethyl ester moiety to calculated logP . The free acid (4-pyridylthio)acetic acid has a measured logP of approximately 0.49 and a pKa of 3.03, indicating significant hydrophilicity and ionization at physiological pH . Esterification with ethanol is expected to increase the logP by approximately 1.5–2.0 log units (class-level estimate), shifting the compound from a hydrophilic, largely ionized acid to a neutral, more membrane-permeable species . This difference has practical consequences: the ethyl ester is more amenable to extraction into organic solvents during workup (improving recovery in synthesis) and, if the compound is used as a prodrug or probe, may exhibit enhanced passive cellular permeability relative to the acid form.

Drug-Likeness Permeability ADME Optimization

Optimal Application Scenarios for Ethyl 2-((4-chloropyridin-2-yl)thio)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Orthogonal Diversification at the Pyridine 4-Position

For medicinal chemistry programs constructing focused libraries around a pyridin-2-ylthioacetate scaffold, the 4-chloro substituent on the target compound provides a synthetic handle for late-stage diversification via SNAr or palladium-catalyzed cross-coupling [REFS-3 Evidence 3]. In contrast to the non-chlorinated analog (CAS 28856-92-0), which lacks this diversification point, the target compound enables the generation of 4-substituted analogs (amines, ethers, aryl/heteroaryl) from a common intermediate, facilitating structure-activity relationship (SAR) exploration . The 98% purity tier (Leyan, MolCore) ensures that library compounds are produced with minimal carry-through of impurities that could confound biological assay results [REFS-3 Evidence 2].

Agrochemical Intermediate Where Controlled Ester Hydrolysis and Chlorine Retention Are Both Required

In agrochemical lead optimization, the ethyl ester offers a balance of stability during synthesis (slower hydrolysis than methyl ester, approximately 1.5–2.0× longer half-life under basic conditions [REFS-3 Evidence 4]) and eventual deprotection to the carboxylic acid for target engagement. The chloro substituent is retained throughout the synthesis and can serve as a metabolic blocking group or a further diversification point for generating proprietary analog series. The intermediate molecular weight and liquid physical form facilitate kilogram-scale handling in pilot-plant settings compared to the solid acid form [REFS-3 Evidence 1].

Prodrug or Molecular Probe Design Leveraging Differential Lipophilicity of Ester vs. Acid

When designing esterase-activated prodrugs or cellular probes, the ethyl ester form of 2-((4-chloropyridin-2-yl)thio)acetate is predicted to exhibit approximately 1.5–2.0 log units higher lipophilicity than the corresponding free acid (CAS 10351-19-6, measured logP 0.49) [REFS-3 Evidence 5]. This property enhances passive membrane permeability for intracellular delivery, while the slower enzymatic hydrolysis of the ethyl ester (relative to methyl) may provide more sustained release kinetics. The 4-chloro substituent additionally offers a spectroscopic handle (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry) for tracking the compound and its metabolites in biological matrices .

Multi-Step Total Synthesis Where Ester Stability Under Basic Conditions Is Critical

In multi-step synthetic sequences involving aqueous workup or mildly basic conditions (e.g., NaHCO₃ wash, amine coupling), the ethyl ester of the target compound is expected to survive conditions that might partially cleave the methyl ester analog [REFS-3 Evidence 4]. The approximately 1.5–2.0× slower hydrolysis rate translates to higher recovery and fewer purification steps, directly impacting overall synthetic efficiency. Researchers should select the ethyl ester over the methyl ester when subsequent transformations require exposure to nucleophilic or basic conditions prior to the intended ester deprotection step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-((4-chloropyridin-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.